molecular formula C6H13Br B146037 1-Bromo-4-methylpentane CAS No. 626-88-0

1-Bromo-4-methylpentane

Cat. No. B146037
CAS RN: 626-88-0
M. Wt: 165.07 g/mol
InChI Key: XZKFBZOAIGFZSU-UHFFFAOYSA-N
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Description

1-Bromo-4-methylpentane is a branched-chain alkyl bromide, which is a type of organic compound that includes a bromine atom attached to an alkane chain. In the case of 1-bromo-4-methylpentane, the bromine atom is attached to the first carbon of a five-carbon chain with a methyl group attached to the fourth carbon .

Synthesis Analysis

The synthesis of 1-bromo-4-methylpentane can be achieved through the bromination of alkanes. A study on the synthesis of bromopentane using a solid Mo-Ni catalyst indicates that 1-bromopentane can be prepared from 1-pentanol and bromine-containing substances under specific conditions, such as a reaction temperature of 100-110°C and a reaction time of 2 hours. The yield of the bromopentane was reported to be 90% . Although this study does not specifically mention 1-bromo-4-methylpentane, the methodology could potentially be applied to its synthesis with appropriate modifications.

Molecular Structure Analysis

Vibrational analysis of alkyl bromides, including 1-bromo-4-methylpentane, has been conducted using liquid-state IR and Raman spectra, as well as solid-state IR spectra. The study found that 1-bromo-4-methylpentane exists as a mixture of conformers in the liquid and amorphous solid states. However, the solid could not be crystallized, which suggests a complex molecular structure that resists forming a regular crystal lattice .

Chemical Reactions Analysis

The reactivity of alkyl bromides can be quite diverse. For example, 1-bromobicyclo[1.1.1]pentane, which is structurally related to 1-bromo-4-methylpentane, undergoes solvolysis faster than t-butyl bromide in aqueous ethanol, leading to the formation of 3-methylenecyclobutanol. This indicates that the bromine atom in such compounds can be quite reactive and can participate in various substitution reactions . Although this study does not directly involve 1-bromo-4-methylpentane, it provides insight into the type of reactions that brominated alkanes can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4-methylpentane can be inferred from studies on similar brominated alkanes. For instance, the dielectric study of 3-bromopentane in mixtures with 3-methylpentane suggests that the presence of a bromine atom can significantly affect the relaxation behavior of the molecule. The dielectric loss peak of 3-bromopentane was found to be slower relative to that of 3-methylpentane, indicating that the bromine atom influences the molecular dynamics . This could imply that 1-bromo-4-methylpentane may also exhibit unique dielectric properties due to the presence of the bromine atom.

Scientific Research Applications

  • Conformational Analysis and Spectroscopy

  • Chemical Kinetics and Reaction Studies

    • The elimination kinetics of 1-Bromo-4-methylpentane have been studied in the gas phase, offering insights into its chemical behavior under varying temperatures and pressures, which is crucial for understanding its reactivity in various conditions (Chuchani et al., 1990).
  • Catalysis and Material Science

    • Research has been conducted on the use of 1-Bromo-4-methylpentane in catalytic processes, particularly in the dehydration of alcohols to alkenes, which is significant for the production of polymers and other industrial chemicals (Cutrufello et al., 2002); (Reddy et al., 2007).
  • Extraction and Separation Processes

    • It has been used in the selective extraction and separation of iron(III) from acidic solutions, showcasing its potential in analytical chemistry and metal recovery processes (Gawali & Shinde, 1974).
  • Chemical Synthesis and Organic Chemistry

    • The compound has been utilized in synthetic organic chemistry, particularly in the preparation of sterically congested β-diketones, demonstrating its versatility as a building block in complex organic synthesis (Lloris et al., 1990).
  • Pyrolysis and Decomposition Studies

    • Studies on the pyrolysis and decomposition of 1-Bromo-4-methylpentane have been conducted, providing insights into its thermal stability and decomposition pathways, important for safety and environmental considerations (McGivern et al., 2008).

Safety And Hazards

1-Bromo-4-methylpentane is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Flam. Liq. 3 . It may cause irritation to the skin and eyes . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

1-bromo-4-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKFBZOAIGFZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060826
Record name Pentane, 1-bromo-4-methyl-
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Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromo-4-methylpentane

CAS RN

626-88-0
Record name 1-Bromo-4-methylpentane
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Record name Pentane, 1-bromo-4-methyl-
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Record name 1-Bromo-4-methylpentane
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Record name Pentane, 1-bromo-4-methyl-
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Record name 1-bromo-4-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
GA Crowder, MR Jalilian - Journal of Molecular Structure, 1977 - Elsevier
… Liquid&ate IR and Raman spectra and solid&ate IR spectra were obtained for l-bromo-3-methylbutane and 1-bromo-4-methylpentane. The butane exists as a mixture of PC and PH …
Number of citations: 0 www.sciencedirect.com
NM Carballeira, N Montano, GA Cintrón… - Chemistry and physics …, 2011 - Elsevier
… first acetylide coupling of (trimethylsilyl)acetylene to the long-chain protected 10-bromo-1-decanol followed by a second acetylide coupling to the short-chain 1-bromo-4-methylpentane, …
Number of citations: 0 www.sciencedirect.com
J Wicha, K Bal - Journal of the Chemical Society, Perkin Transactions …, 1978 - pubs.rsc.org
… Alkylation of lithium derivatives of the ethyl and methyl esters of 3P-tetrahydropyran-2-yloxypregn-5-en-21 -oic acid (3a) and (3c) with 1 -bromo-4-methylpentane gave corresponding …
Number of citations: 0 pubs.rsc.org
UH Do, H Sprecher - Chemistry and Physics of Lipids, 1976 - Elsevier
… The 1-bromo-4-methylpentane was coupled with the sodium salt of 2-propargyloxytetrahydropyran in liquid ammonia. The 2-propargyloxytetrahydopyran was prepared by the method of …
Number of citations: 0 www.sciencedirect.com
AE Koumbis, DD Chronopoulos - Tetrahedron letters, 2005 - Elsevier
… Swern oxidation conditions and the latter were employed, without isolation, in the second Wittig olefination with the unstable phosphonium ylide derived from 1-bromo-4-methylpentane. …
Number of citations: 0 www.sciencedirect.com
JH Markgraf, MS Ibsen, JB Kinney… - The Journal of …, 1977 - ACS Publications
A decade ago Krapcho reported that a geminal diester could be converted to the corresponding monoester by a novel one-step method. 1 The original procedure of sodium cyanide and …
Number of citations: 0 pubs.acs.org
JX Gong, ZH Miao, LG Yao, J Ding, T Kurtán, YW Guo - Synlett, 2010 - thieme-connect.com
… the precursor 5 by reacting with 1-bromo-4-methylpentane and LDA in HMPA as described in … Treatment of 5 with LDA and 1-bromo-4-methylpentane in the presence of HMPA at -78 C …
Number of citations: 0 www.thieme-connect.com
K Stritzke, S Schulz, H Laatsch… - Journal of natural …, 2004 - ACS Publications
… -hexene and bromination, or with 1-bromo-4-methylpentane. Final Baeyer−Villiger oxidation with … The alkylation of the metalated imine with 1-bromo-4-methylpentane or 7 furnished the …
Number of citations: 0 pubs.acs.org
NM Carballeira, D Sanabria, NL Ayala, C Cruz - Tetrahedron letters, 2004 - Elsevier
… Our synthesis for the (5Z,9Z)-14-methyl-5,9-pentadecadienoic acid (1) started with commercially available 1,5-hexadiyne (3), which was monoalkylated with 1-bromo-4-methylpentane …
Number of citations: 0 www.sciencedirect.com
JR Brown, EJ North, JG Hurdle, C Morisseau… - Bioorganic & medicinal …, 2011 - Elsevier
… Compound 42 was synthesized by alkylating 4-nitrophenol with 1-bromo-4-methylpentane to produce the O-alkylated intermediate (Scheme 3). This nitro intermediate was then …
Number of citations: 0 www.sciencedirect.com

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